

How to prevent contamination in Mycolog cell culture studies

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Compound of Interest

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Technical Support Center: Mycology Cell Culture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage contamination in **mycology** cell culture studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in **mycology** cell culture?

A1: The most common contaminants are bacteria, molds (filamentous fungi), yeasts, and mycoplasma.[1][2][3] Viruses and chemical impurities can also be sources of contamination.[2][4]

Q2: How can I distinguish between different types of microbial contamination?

A2: Contaminants can often be distinguished by their appearance in the culture medium and under a microscope.

- Bacteria: Cause turbidity (cloudiness) in the medium, sometimes with a surface film.[2] Under a microscope, they appear as small, motile rods or cocci. A sudden drop in pH (medium turning yellow) is also a common indicator.[2][4]
- Yeast: Also cause turbidity. Microscopically, they appear as individual spherical or ovoid particles, which may be budding.[4]

- **Mold (Filamentous Fungi):** Appear as fuzzy or cotton-like growths, which can be white, grayish, greenish, or black.[1][5][6] Microscopically, they form a network of thread-like filaments called mycelia.[4]
- **Cobweb Mold:** This appears as a light grey, wispy, three-dimensional growth that can quickly cover the substrate. It is often mistaken for mycelium in its early stages.[6][7]
- **Orange Bread Mold (Neurospora):** This is a fast-growing, bright neon orange mold that can be difficult to eliminate as its spores can pass through cotton stoppers.[1][5][6]

Q3: What is aseptic technique and why is it crucial?

A3: Aseptic technique is a set of practices and procedures designed to prevent the introduction of unwanted microorganisms (contamination) into a sterile environment, such as a cell culture.[8] It is crucial in **mycology** because fungal cultures are grown in nutrient-rich media that also support the growth of contaminating bacteria and other fungi.[9] Maintaining a sterile work environment ensures that your target fungal culture grows without competition or interference from contaminants.[9]

Q4: Should I routinely use antibiotics and antimycotics in my fungal cultures?

A4: The routine use of antibiotics and antimycotics is a topic of debate. While they can help prevent bacterial and fungal contamination, some researchers avoid them because they can mask low-level contamination and may have an effect on the physiology of the cultured fungi.[10] They are most recommended when establishing primary cultures from non-sterile sources.[10] If used, they should be added to the medium after it has been autoclaved and cooled.[11]

Q5: How often should I clean and disinfect my cell culture hood and incubator?

A5: Regular and thorough cleaning is critical. The work surface of the biological safety cabinet (hood) should be disinfected with 70% ethanol before and after each use.[9][12] A more thorough cleaning of the entire cabinet should be performed on a regular basis. Incubators should be cleaned and disinfected weekly, including shelves, walls, and the water pan.[4]

Troubleshooting Guides

Issue 1: My culture medium has turned cloudy overnight.

- Question: What is causing the sudden cloudiness in my culture medium, and what should I do?
- Answer: Sudden cloudiness, or turbidity, is most often a sign of bacterial contamination.^[2] This is often accompanied by a rapid drop in the pH of the medium, which will cause the phenol red indicator to turn yellow.^[4]
 - Immediate Action:
 - Visually inspect the culture flask or plate for any signs of film or scum on the surface of the medium.
 - Examine a sample of the medium under a microscope at high magnification (400x or higher) to look for small, motile bacteria.
 - If bacterial contamination is confirmed, it is best to discard the contaminated culture to prevent it from spreading to other cultures in the lab.^[4]
 - Thoroughly disinfect the incubator and biological safety cabinet where the contaminated culture was handled.^[4]
 - Preventative Measures:
 - Review your aseptic technique to identify and correct any potential breaches in sterility.
 - Ensure all media, reagents, and equipment are properly sterilized before use.
 - Consider using antibiotics in your media, especially when working with primary cultures.^[10]

Issue 2: I see fuzzy, colored growths in my petri dish.

- Question: There are green and black fuzzy patches in my fungal culture. What are they and how did they get there?

- Answer: These are characteristic signs of mold contamination, such as *Penicillium* (blue-green) or *Aspergillus* (black).[1] Mold spores are ubiquitous in the environment and can be introduced into cultures through the air, on non-sterile equipment, or from personnel.[3]
 - Immediate Action:
 - Carefully seal the contaminated plate or flask to prevent the dispersal of spores.
 - Dispose of the contaminated culture immediately, preferably by autoclaving.
 - Thoroughly clean and disinfect the work area and incubator to eliminate any remaining spores.
 - Preventative Measures:
 - Minimize the time that sterile plates and flasks are open to the environment.[9]
 - Work in a laminar flow hood or still air box to reduce airborne contamination.[9]
 - Ensure that all equipment and media are properly sterilized.
 - Avoid storing cardboard and other cellulose products in the cell culture area, as they can be a source of fungal spores.[3]

Issue 3: My mycelium is growing very slowly and looks unhealthy.

- Question: My fungal culture is not growing well, and the mycelium appears thin and stressed. What could be the problem?
- Answer: Poor growth and an unhealthy appearance can have several causes, including subtle contamination that is not immediately obvious.
 - Possible Causes & Troubleshooting Steps:
 - Mycoplasma Contamination: Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope. They can affect cell growth and metabolism without causing obvious turbidity.[2]

- Action: Test your culture for mycoplasma using a specific detection kit (e.g., PCR-based or ELISA). If positive, discard the culture or treat it with specific anti-mycoplasma agents if the culture is irreplaceable.
- Chemical Contamination: Impurities in the water, media components, or residues from cleaning agents can be toxic to fungal cells.[\[2\]](#)[\[4\]](#)
- Action: Use high-purity water and reagents from reputable suppliers. Ensure all glassware is thoroughly rinsed after washing.
- Incorrect Media Formulation or pH: The growth medium may not be optimal for the specific fungal species you are cultivating.
- Action: Double-check the media recipe and ensure the final pH is correct for your fungus. Fungi generally prefer a slightly acidic pH.[\[13\]](#)
- Incubation Conditions: Improper temperature or humidity can stress the culture.
- Action: Verify that the incubator is set to the correct temperature and that the humidity is appropriate for your fungal species.

Data Presentation

Table 1: Common Sterilization Methods and Parameters

Method	Equipment	Temperature	Pressure	Duration	Typical Use in Mycology
Moist Heat (Autoclaving)	Autoclave	121°C (250°F)	15 psi	15-20 minutes	Culture media, glassware, surgical instruments, liquid solutions.[9][14]
132°C (270°F)	15-20 psi	15-30 minutes			
Dry Heat	Dry Heat Oven	160°C (320°F)	N/A	2 hours	Empty glassware, metal instruments, heat-stable powders.[15][16][17]
170°C (340°F)	N/A	1 hour			
180°C (356°F)	N/A	30 minutes			

Table 2: Commonly Used Antibiotics and Antimycotics in Fungal Culture Media

Agent	Target Organism	Typical Working Concentration	Notes
Penicillin	Gram-positive bacteria	50-100 IU/mL	Often used in combination with streptomycin. [10]
Streptomycin	Gram-negative bacteria	50-100 µg/mL	Often used in combination with penicillin. [10]
Gentamicin	Gram-positive and Gram-negative bacteria	4 µg/mL	A broad-spectrum antibiotic. [18]
Chloramphenicol	Broad-spectrum antibacterial	16 µg/mL	Inhibits a wide range of bacteria. [18]
Amphotericin B	Fungi and yeast	2.5 µg/mL	Can be toxic to some fungal cultures at higher concentrations. [10]
Cycloheximide	Saprophytic fungi	0.5 g/L	Used to isolate pathogenic fungi as it does not inhibit them. [11]

Experimental Protocols

Protocol 1: Aseptic Technique for Transferring a Fungal Culture

Objective: To transfer a fungal culture from one petri dish to another without introducing contamination.

Materials:

- Laminar flow hood or still air box

- 70% ethanol
- Sterile petri dishes with appropriate growth medium
- Fungal stock culture
- Sterile scalpel or inoculation loop
- Alcohol lamp or Bunsen burner
- Parafilm or sealing tape

Procedure:

- Prepare the Work Area:
 - Turn off any fans or air conditioners to minimize air currents.[\[9\]](#)
 - Wipe down the interior surfaces of the laminar flow hood or still air box with 70% ethanol.
[\[9\]](#)
 - Arrange all necessary materials within the sterile workspace to minimize reaching in and out.
- Personal Hygiene:
 - Wash hands thoroughly with soap and water.
 - Wear a clean lab coat and sterile gloves. Spray gloves with 70% ethanol.[\[9\]](#)[\[12\]](#)
- Sterilize Tools:
 - If using a metal inoculation loop or scalpel, heat it in the flame of an alcohol lamp or Bunsen burner until it glows red-hot.[\[9\]](#)
 - Allow the tool to cool completely within the sterile workspace before touching any cultures.
- Perform the Transfer:

- Slightly open the lid of the stock culture petri dish, just enough to access the mycelium.
- Use the sterile, cooled tool to cut a small piece of agar containing the fungal mycelium from the edge of the colony.
- Immediately close the lid of the stock culture dish.
- Slightly open the lid of the new sterile petri dish.
- Place the agar block with the mycelium onto the center of the new medium, mycelium-side down.
- Gently press the agar block to ensure it makes good contact with the new medium.
- Immediately close the lid of the new petri dish.
- Seal and Incubate:
 - Seal the edges of the newly inoculated petri dish with Parafilm or sealing tape to prevent contamination and drying out.
 - Label the dish with the fungal species, date, and any other relevant information.
 - Incubate the plate in the appropriate conditions (temperature, light) for your fungal species.

Protocol 2: Preparation of Sterile Sabouraud Dextrose Agar (SDA)

Objective: To prepare a common fungal growth medium and sterilize it for use.

Materials:

- Peptone
- Dextrose (Glucose)
- Agar

- Distilled or deionized water
- Hydrochloric acid (HCl) for pH adjustment
- Autoclavable flasks or bottles
- Stir plate and stir bar
- Autoclave
- Sterile petri dishes or tubes

Procedure:

- Combine Ingredients:
 - For 1 liter of SDA, weigh out 10 g of peptone, 40 g of dextrose, and 15 g of agar.[\[11\]](#)
 - Add the dry ingredients to approximately 900 mL of distilled water in an autoclavable flask.
- Dissolve and Adjust pH:
 - Place the flask on a stir plate with a stir bar and heat gently while stirring to dissolve all the ingredients completely.
 - Allow the medium to cool slightly, then adjust the pH to 5.6 using HCl.[\[11\]](#)
 - Bring the final volume to 1 liter with distilled water.
- Sterilization:
 - Loosely cap the flask or cover the opening with aluminum foil.
 - Autoclave the medium at 121°C and 15 psi for 15-20 minutes.[\[11\]](#) Over-autoclaving can degrade the components of the media.
- Pouring Plates (if applicable):

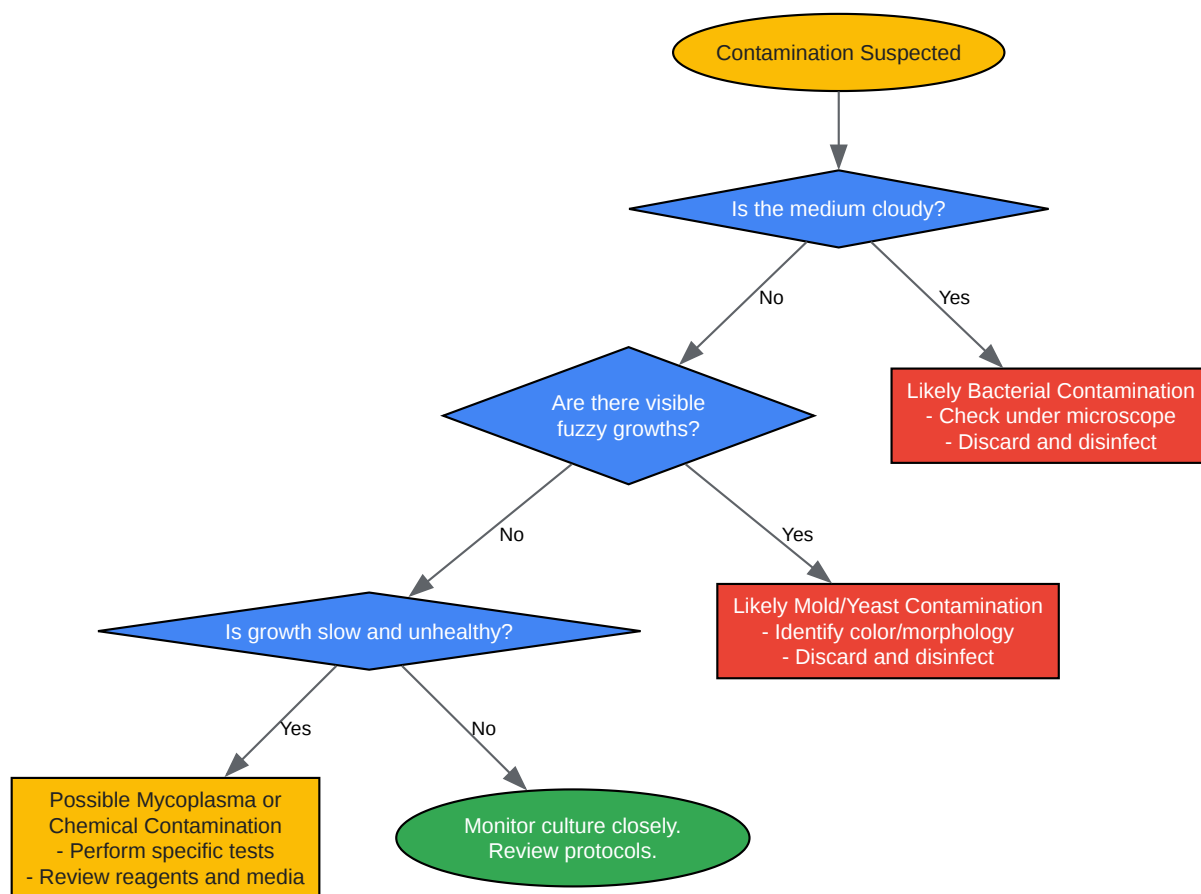
- Allow the autoclaved medium to cool to approximately 45-50°C in a water bath or on the bench.
- If adding antibiotics, do so at this stage.[11]
- In a sterile laminar flow hood, pour the molten agar into sterile petri dishes, ensuring the lids are only lifted enough to pour.
- Allow the agar to solidify completely before use or storage.
- Sterility Check:
 - Incubate a few uninoculated plates or tubes from each batch at the intended incubation temperature for several days to ensure the batch is sterile before use.[19]

Visualizations



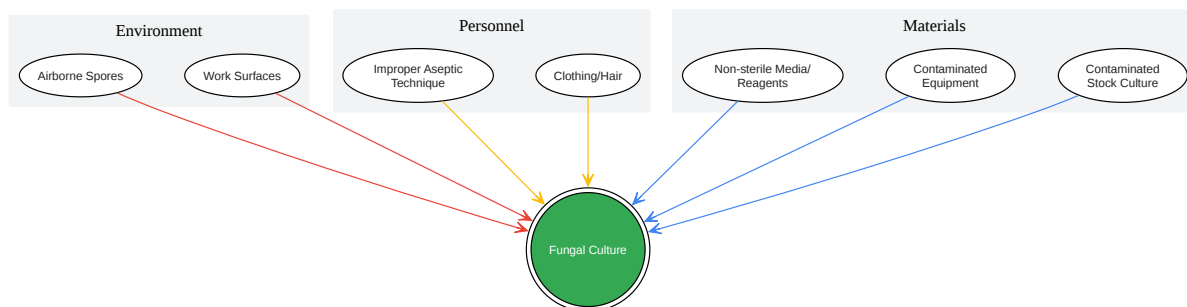
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Caption: Workflow for Aseptic Fungal Culture Transfer.



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Caption: Troubleshooting Decision Tree for Contamination.



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Caption: Common Entry Points for Contaminants.

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